molecular formula C16H14O6 B14657364 (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate CAS No. 50371-24-9

(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate

Cat. No.: B14657364
CAS No.: 50371-24-9
M. Wt: 302.28 g/mol
InChI Key: JIUUSLIAEPHQJS-UHFFFAOYSA-N
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Description

(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate is a complex organic compound with a unique structure that includes two acetate groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate typically involves the reaction of naphthalene derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydroxy or alkoxy compounds.

Scientific Research Applications

(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing cellular processes and pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological research.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene diacetate: A simpler compound with similar structural features but lacking the dioxo groups.

    Naphthoquinone derivatives: Compounds with similar naphthalene cores but different functional groups, leading to distinct reactivity and applications.

Uniqueness

The presence of both dioxo and acetate groups in (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate gives it unique chemical properties that are not found in simpler naphthalene derivatives. These properties make it a valuable compound for a wide range of scientific and industrial applications.

Properties

CAS No.

50371-24-9

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

[3-(acetyloxymethyl)-1,4-dioxonaphthalen-2-yl]methyl acetate

InChI

InChI=1S/C16H14O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3

InChI Key

JIUUSLIAEPHQJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=O)C2=CC=CC=C2C1=O)COC(=O)C

Origin of Product

United States

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